N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclohexanecarboxamide is a useful research compound. Its molecular formula is C18H28N4O and its molecular weight is 316.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Angiogenic and DNA Cleavage Activities
A series of novel derivatives similar in structure to N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclohexanecarboxamide have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities. These compounds have shown significant efficacy in blocking blood vessel formation in vivo using the chick chorioallantoic membrane (CAM) model. Additionally, they exhibited varying degrees of DNA binding and cleavage abilities, suggesting potential as anticancer agents due to their dual anti-angiogenic and cytotoxic effects (Vinaya et al., 2017).
Capillary Electrophoresis Separation
In a study focusing on the capillary electrophoretic separation of imatinib mesylate and related substances, derivatives structurally related to N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclohexanecarboxamide were included. The research developed a nonaqueous capillary electrophoresis method for effective separation, highlighting the potential for quality control in pharmaceutical applications (Lei et al., 2012).
Metabolism in Antineoplastic Treatment
A study on flumatinib, a tyrosine kinase inhibitor structurally related to N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclohexanecarboxamide, investigated its metabolism in chronic myelogenous leukemia patients. The research identified the main metabolic pathways of flumatinib, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, which are crucial for understanding the drug's pharmacokinetics and optimizing therapeutic strategies (Aishen et al., 2010).
Histone Deacetylase Inhibition
Another derivative, MGCD0103, a small molecule histone deacetylase (HDAC) inhibitor, shows selectivity in inhibiting HDACs 1-3 and 11, demonstrating significant antitumor activity both in vitro and in vivo. This compound, structurally related to N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclohexanecarboxamide, represents a promising approach in cancer therapy through epigenetic modulation (Nancy et al., 2008).
Future Directions
Mechanism of Action
Mode of Action
Compounds with similar structures often interact with their targets through binding at active sites, leading to changes in the target’s function .
Biochemical Pathways
The downstream effects of these pathway alterations can vary widely, from changes in cellular metabolism to alterations in signal transduction .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on its structure, it may have potential effects on cellular processes such as signal transduction, enzyme activity, or gene expression .
Properties
IUPAC Name |
N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O/c1-14-12-17(22-10-6-3-7-11-22)21-16(20-14)13-19-18(23)15-8-4-2-5-9-15/h12,15H,2-11,13H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBGRTNRQYLBTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2CCCCC2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.